molecular formula C47H57O2P B12912250 Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12912250
M. Wt: 684.9 g/mol
InChI Key: YVFOUASIKZVODO-UHFFFAOYSA-N
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Description

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure includes bulky tert-butyl and isopropyl groups, which contribute to its steric properties and influence its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent. The process often requires the use of strong bases and specific solvents to facilitate the formation of the desired phosphine compound. The reaction conditions, such as temperature and time, are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, more efficient mixing, and precise control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes reactions typical of phosphine ligands. These include:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. The conditions often involve inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific process. For example, oxidation reactions yield phosphine oxides, while coordination reactions result in metal-phosphine complexes .

Scientific Research Applications

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is used extensively in scientific research, particularly in the field of catalysis. Its applications include:

Mechanism of Action

The mechanism by which di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The bulky substituents on the phosphine ligand influence the steric environment around the metal center, affecting the reactivity and selectivity of the catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-4’-trityl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic processes. Its ability to stabilize metal centers and influence reaction pathways sets it apart from other ligands .

Properties

Molecular Formula

C47H57O2P

Molecular Weight

684.9 g/mol

IUPAC Name

ditert-butyl-[2-[2,6-di(propan-2-yl)-4-tritylphenyl]-3,6-dimethoxyphenyl]phosphane

InChI

InChI=1S/C47H57O2P/c1-32(2)38-30-37(47(34-22-16-13-17-23-34,35-24-18-14-19-25-35)36-26-20-15-21-27-36)31-39(33(3)4)42(38)43-40(48-11)28-29-41(49-12)44(43)50(45(5,6)7)46(8,9)10/h13-33H,1-12H3

InChI Key

YVFOUASIKZVODO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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